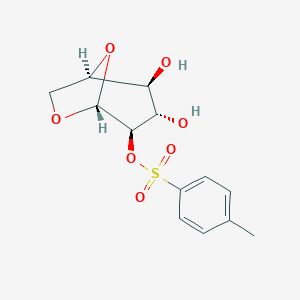

1,6-Anhidro-2-O-p-toluensulfonil-b-D-glucopiranosa

Descripción general

Descripción

- El derivado protonado forma sales aislables, como clorhidrato de aminoacetona ([CH₃C(O)CH₂NH₃]Cl).

- La aminoacetona es un intermedio en el metabolismo de treonina y glicina .

Aminoacetona: es un compuesto orgánico con la fórmula . En su forma gaseosa, es estable, pero al condensarse, reacciona consigo misma.

Aplicaciones Científicas De Investigación

Chemistry: Aminoacetone is a valuable building block for the synthesis of other compounds.

Biology: It plays a role in the metabolism of amino acids.

Medicine: Research investigates its potential as a precursor for drug development.

Industry: Although not directly used in industry, its derivatives find applications.

Mecanismo De Acción

- El mecanismo de acción exacto de la aminoacetona no se ha dilucidado completamente.

- Puede interactuar con enzimas o receptores involucrados en el metabolismo de aminoácidos.

Análisis Bioquímico

Biochemical Properties

The role of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose in biochemical reactions is primarily as an intermediate in organic synthesis of drug molecules. It is principally utilized in research for developing treatments targeting diabetes and other glucose-related disorders

Cellular Effects

Molecular Mechanism

Metabolic Pathways

It could potentially affect metabolic flux or metabolite levels given its role in drug synthesis.

Métodos De Preparación

Rutas sintéticas: La aminoacetona se puede sintetizar a través de varios métodos, incluida la de con o .

Condiciones de reacción: Estas reacciones suelen ocurrir bajo , utilizando o .

Producción industrial: Si bien la aminoacetona no se produce industrialmente a gran escala, sirve como precursor para otros compuestos.

Análisis De Reacciones Químicas

Reacciones: La aminoacetona puede sufrir diversas reacciones, incluyendo , , y .

Reactivos y condiciones comunes: Para la oxidación, se utilizan a menudo. La reducción se puede lograr con o .

Productos principales: Los productos principales dependen de las condiciones de reacción específicas y los sustituyentes presentes.

Aplicaciones en la investigación científica

Química: La aminoacetona es un valioso bloque de construcción para la síntesis de otros compuestos.

Biología: Juega un papel en el metabolismo de los aminoácidos.

Medicina: La investigación investiga su potencial como precursor para el desarrollo de fármacos.

Industria: Aunque no se utiliza directamente en la industria, sus derivados encuentran aplicaciones.

Comparación Con Compuestos Similares

- La aminoacetona es única debido a su estructura simple y su papel como intermedio.

- Compuestos similares incluyen metilglioxal , glioxal y otros aldehídos pequeños.

Actividad Biológica

1,6-Anhydro-2-O-p-toluenesulfonyl-β-D-glucopyranose, commonly referred to as levoglucosan tosylate, is a synthetic carbohydrate derivative with significant potential in glycosylation reactions and biological applications. Its unique structure enhances its reactivity and interaction with biological macromolecules, making it a valuable compound in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₃H₁₆O₇S

- Molecular Weight : 316.33 g/mol

- CAS Number : 3868-05-1

The compound features a p-toluenesulfonyl group at the 2-position of β-D-glucopyranose, which increases its electrophilicity and facilitates nucleophilic attacks in glycosylation reactions. This property is crucial for synthesizing complex carbohydrates and glycoconjugates.

Glycosylation Reactions

Levoglucosan tosylate acts as a glycosyl donor in various glycosylation reactions, where it can form glycosidic bonds with alcohols or amines. This capability is particularly useful in the synthesis of oligosaccharides and glycoconjugates, which are essential in numerous biological processes including cell signaling and immune responses .

Interaction with Biological Macromolecules

Studies have shown that the sulfonyl group enhances binding affinities with proteins and enzymes involved in carbohydrate metabolism. This interaction may allow for targeted modifications of glycoproteins or glycolipids, influencing their biological activity and stability.

Study on Glycosylation Efficiency

A study published in the Journal of the American Chemical Society demonstrated that levoglucosan tosylate could be utilized effectively for synthesizing glycosyl donors. The results indicated that the presence of the tosyl group significantly improved the efficiency of glycosylation reactions compared to other sugar derivatives.

Anticancer Potential

Research has explored the potential of levoglucosan tosylate derivatives in targeting cancer cells by modifying glycolytic pathways. The compound's ability to alter biological pathways through glycosylation may provide new avenues for drug development aimed at aggressive cancers such as glioblastoma multiforme (GBM). In vitro studies suggested that derivatives of levoglucosan tosylate could inhibit glycolysis, thereby reducing tumor cell viability .

Comparison with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to levoglucosan tosylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose | Contains two sulfonyl groups at different positions | Enhanced reactivity compared to mono-sulfonated variants |

| 1,6-Anhydro-2-O-benzenesulfonyl-β-D-glucopyranose | Substituted with a benzenesulfonyl group | Different electronic properties affecting reactivity |

| 1,6-Anhydro-2-O-acetyl-β-D-glucopyranose | Acetate group instead of sulfonate | Less reactive but more stable under certain conditions |

Propiedades

IUPAC Name |

[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPXGGBTQVDQH-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441574 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-05-1 | |

| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.